6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 40713-26-6

Cat. No.: VC2328604

Molecular Formula: C14H16O5

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40713-26-6 |

|---|---|

| Molecular Formula | C14H16O5 |

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |

| Standard InChI Key | KSMNICDRZDYPNA-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC |

| Canonical SMILES | CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC |

Introduction

Chemical Structure and Properties

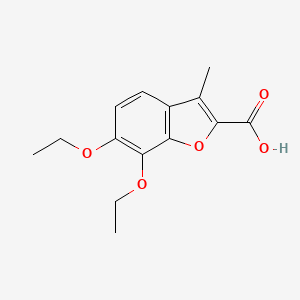

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a functionalized benzofuran derivative with a carboxylic acid group at the 2-position, a methyl group at the 3-position, and two ethoxy groups at positions 6 and 7 of the benzofuran ring system. This compound's systematic structural features contribute to its unique chemical behavior and potential biological activities.

Chemical Identity

The compound is identified by the following chemical characteristics:

| Parameter | Value |

|---|---|

| CAS Registry Number | 40713-26-6 |

| Molecular Formula | C₁₄H₁₆O₅ |

| Molecular Weight | 264.2738 g/mol |

| IUPAC Name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid |

| InChI | InChI=1/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |

The structure features a benzofuran scaffold with a carboxylic acid functionality at position 2, providing potential for hydrogen bonding and acid-base interactions .

Physicochemical Properties

The physical and chemical properties of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid are essential for understanding its behavior in various chemical and biological systems:

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.222 g/cm³ |

| Boiling Point | 408.7°C at 760 mmHg |

| Refractive Index | 1.568 |

| Flash Point | 201°C |

| Vapor Pressure | 2.05 × 10⁻⁷ mmHg at 25°C |

These properties indicate that the compound has low volatility and is relatively stable under normal conditions, which is relevant for its handling, storage, and potential applications .

Synthetic Approaches

Perkin Rearrangement

The synthesis of benzofuran-2-carboxylic acids, including 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, often involves the Perkin rearrangement reaction. This synthetic pathway represents a significant route for producing these compounds efficiently.

The Perkin rearrangement entails the conversion of 3-halocoumarins to benzofuran-2-carboxylic acids through a base-catalyzed ring contraction process. The mechanism involves initial base-catalyzed ring fission, followed by the phenoxide anion attacking a vinyl halide to produce the final benzofuran moiety .

Recent advances in synthetic methodology have enabled more efficient production of benzofuran-2-carboxylic acids through microwave-assisted Perkin rearrangement reactions. These methods have significantly reduced reaction times from approximately 3 hours to just 5 minutes while maintaining very high yields (95-99%) .

Microwave-Assisted Synthesis

The microwave-assisted synthesis protocol for benzofuran-2-carboxylic acids follows this general procedure:

-

A 3-bromocoumarin derivative is added to a microwave vessel

-

Ethanol and sodium hydroxide are added to the vessel

-

The reaction mixture is subjected to microwave irradiation (typically 300-400W at 79°C) for 5 minutes

-

Upon completion, the mixture is concentrated, dissolved in water, and acidified with concentrated hydrochloric acid

-

The precipitated benzofuran-2-carboxylic acid is collected by filtration and dried

This expedited synthetic protocol provides an efficient method for the synthesis of various benzofuran-2-carboxylic acids with very short reaction times and high yields, which is potentially applicable to the synthesis of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Structural Characterization

Spectroscopic Data

While specific spectroscopic data for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is limited in the available literature, comparable benzofuran-2-carboxylic acid derivatives provide insight into expected spectral characteristics. For instance, related compounds such as 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid show characteristic signals in their ¹H NMR spectra, including:

-

Methyl group signals (typically around δ 2.60 ppm)

-

Methoxy group signals (around δ 3.95-4.00 ppm)

For 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, the ethoxy groups would be expected to show characteristic quartet and triplet patterns for the -CH₂- and -CH₃ protons, respectively, while maintaining similar patterns for other structural features.

Structural Relationships

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is structurally related to other substituted benzofuran-2-carboxylic acids that have been more extensively studied:

-

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid: Similar core structure with methoxy groups instead of ethoxy groups at positions 6 and 7

-

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: Contains a single methoxy substituent at position 6

These structural relationships are important for understanding and predicting the chemical behavior and potential biological activities of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Biological Activities and Applications

| Compound | hCA II Inhibition (KI, μM) | hCA IX Inhibition (KI, μM) | hCA XII Inhibition (KI, μM) |

|---|---|---|---|

| 9b | 10.1 | 0.91 | 2.2 |

| 9e | 37.0 | 0.79 | 2.3 |

| 9f | 7.2 | 0.56 | 1.6 |

These data suggest that 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid might possess similar carbonic anhydrase inhibitory properties, making it a potential candidate for anticancer research .

Anticancer Activity

Some benzofuran-based carboxylic acids have demonstrated promising antiproliferative activities against cancer cell lines. For instance, compound 9e showed significant activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 2.52 ± 0.39 μM, comparable to the reference drug Doxorubicin (2.36 ± 0.18 μM) .

Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, treatment with benzofuran derivative 9e resulted in:

-

Significant arrest of MDA-MB-231 cells at the G2-M phase (increase from 10.80% to 32.30%)

-

Increased number of cells in the sub-G1 phase (from 1.43% to 25.53%)

-

Enhanced early apoptosis (from 0.47% to 8.11%) and late apoptosis (from 0.31% to 23.77%)

These findings suggest potential anticancer applications for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, warranting further investigation.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of benzofuran-based carboxylic acids have revealed several important factors influencing their biological activities:

-

The position of substituents on the benzofuran scaffold significantly affects activity, with ortho- and para-substituted derivatives generally showing greater inhibitory effects against carbonic anhydrase isozymes compared to meta-substituted analogues .

-

The nature of the substituents (methyl, bromo, etc.) on the benzofuran core influences the potency and selectivity toward different carbonic anhydrase isozymes .

-

Replacement of a benzoic acid moiety with a hippuric acid moiety generally leads to decreased inhibitory activity against carbonic anhydrase isozymes .

These SAR insights provide valuable guidance for potential modifications of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid to optimize its biological activities for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume